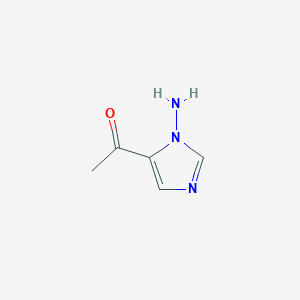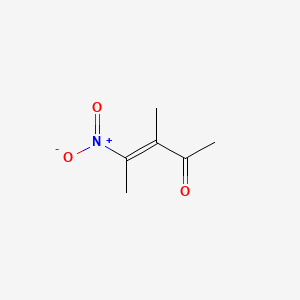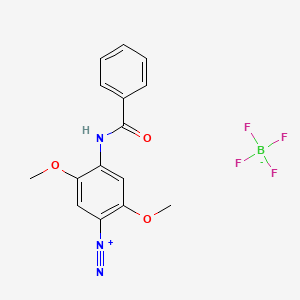![molecular formula C10H17NO2 B13812634 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,4,4-trimethylbicyclo[320]heptan-3-one oxime is a bicyclic compound with a unique structure that includes a hydroxyl group, a ketone, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime typically involves the following steps:
Formation of the bicyclic ketone: The starting material, 1,4,4-trimethylbicyclo[3.2.0]heptan-3-one, is synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Hydroxylation: The ketone is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Oximation: The hydroxylated ketone is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the bicyclic ketone: Using large-scale Diels-Alder reactors.
Continuous hydroxylation: Employing flow reactors for efficient hydroxylation.
Automated oximation: Using automated systems to ensure consistent and high-yield oximation.
化学反応の分析
Types of Reactions
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one or 2-carboxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Reduction: Formation of 2-amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Substitution: Formation of 2-chloro-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
科学的研究の応用
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-Amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Contains an amine group instead of an oxime, leading to different biological activities.
Uniqueness
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-hydroxyimino-1,4,4-trimethylbicyclo[3.2.0]heptan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-4-5-10(6,3)8(12)7(9)11-13/h6,8,12-13H,4-5H2,1-3H3 |
InChIキー |
PKRCFVZOOFDUDL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC2(C(C1=NO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)



![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)



![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)


